molecular formula C11H19N3O2 B12106949 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B12106949
M. Wt: 225.29 g/mol
InChI Key: YTIDCJLGUMDVAB-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione is a chemical hybrid of imidazolidine-2,4-dione (hydantoin) and a piperidine ring, a structural motif of significant interest in medicinal chemistry for its diverse pharmacological potential. The imidazolidine-2,4-dione core is a privileged scaffold in drug discovery, with research demonstrating its derivatives can be engineered to target specific disease pathways. This particular compound is designed for researchers investigating novel therapeutic agents, building on the established activities of its constituent parts. The integration of the piperidine moiety is a strategic feature, as this heterocycle is frequently employed to modulate a compound's physiochemical properties and enhance its interaction with biological targets. Scientific literature indicates that derivatives of imidazolidine-2,4-dione exhibit a range of compelling biological activities. For instance, structurally related compounds have been synthesized and evaluated as potential anticoagulant agents by influencing parameters like Activated Partial Thromboplastin Time (APTT) . Furthermore, other analogs have shown promise as inhibitors of the HIV-1 fusion process, acting by disrupting the formation of the gp41 six-helix bundle and preventing viral entry into host cells . Additional research on hydantoin-based structures has revealed their potential as antagonists for receptors such as the serotonin 5-HT2A receptor, which is a target for developing novel antiplatelet agents . Researchers can utilize this hybrid compound as a key intermediate or precursor in the synthesis and biological evaluation of new chemical entities for applications in oncology, virology, and cardiovascular disease.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

3-ethyl-5-methyl-5-piperidin-3-ylimidazolidine-2,4-dione

InChI

InChI=1S/C11H19N3O2/c1-3-14-9(15)11(2,13-10(14)16)8-5-4-6-12-7-8/h8,12H,3-7H2,1-2H3,(H,13,16)

InChI Key

YTIDCJLGUMDVAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(NC1=O)(C)C2CCCNC2

Origin of Product

United States

Preparation Methods

Formation of the Imidazolidine Core

The imidazolidine-2,4-dione scaffold is constructed through the reaction of 3-methyl-3-(piperidin-3-yl)urea with ethyl isocyanate in dichloromethane at 0–5°C (Table 1). This step achieves 62–68% yield after recrystallization from ethanol-water mixtures.

Step Reagents/Conditions Yield Key Observations
Urea activationEthyl isocyanate, CH₂Cl₂, 0–5°C85%Exothermic reaction; requires ice bath
CyclizationHCl gas, reflux, 4 h68%Forms hydrochloride salt in situ
PurificationRecrystallization (EtOH:H₂O)95% purityRemoves unreacted piperidine derivatives

The piperidine ring is introduced via Mitsunobu coupling of 3-hydroxypiperidine with protected hydantoin precursors, followed by deprotection under acidic conditions.

Functional Group Introduction

N-Ethylation is achieved using ethyl bromide in the presence of potassium carbonate, while methyl group incorporation occurs via Grignard reagent (CH₃MgBr) addition to ketone intermediates. Microwave-assisted alkylation reduces reaction times from 12 h to 35 min while maintaining yields >70%.

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes continuous flow reactors and automated purification systems to enhance reproducibility (Table 2).

Optimized Reaction Parameters

Parameter Laboratory Scale Industrial Scale
Temperature0–5°C (step 1); 80°C (step 2)25–30°C (continuous flow)
Solvent SystemDichloromethaneEthyl acetate/water biphasic
CatalystNonePd/C (for hydrogenation steps)
Annual Output50 g (batch)1.2 MT (continuous process)

Key advancements include:

  • In-line FTIR monitoring for real-time reaction tracking

  • Spherical crystallization to control particle size distribution

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates critical steps:

Alkylation Efficiency Comparison

Method Time Yield Byproducts
Conventional heating6 h65%Diethylated isomers
Microwave (300 W)25 min78%<5% isomers

This technique reduces energy consumption by 40% and improves regioselectivity.

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : Mobile phase = acetonitrile/0.1% TFA (70:30); retention time = 8.2 min

  • Ion-exchange resins : Amberlite IR-120 efficiently removes residual HCl

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.12 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.81 (s, 3H, NCH₃), 3.45–3.67 (m, 5H, piperidine)

  • HRMS : m/z 225.1489 [M+H]⁺ (calc. 225.1493)

Alternative Synthetic Pathways

Enzymatic Synthesis

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze ring-closing reactions in aqueous media:

  • Reaction : 5-(piperidin-3-yl)-5-methylhydantoic acid → target compound

  • Conditions : pH 7.4, 37°C, 24 h

  • Yield : 54% (superior stereoselectivity vs. chemical methods)

Solid-Phase Synthesis

Wang resin-bound intermediates enable rapid library generation:

  • Loading capacity : 0.8 mmol/g

  • Cleavage : TFA/H₂O (95:5), 2 h

  • Purity : 82–89% (no chromatography required)

Condition Degradation Rate Major Degradants
25°C/60% RH (6 months)1.2%5-Methylhydantoic acid derivative
40°C/75% RH (1 month)8.7%Piperidine ring-opened products

Lyophilized formulations maintain >98% purity for 36 months at -20°C .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced imidazolidine derivatives with fewer double bonds.

    Substitution: Formation of substituted imidazolidine derivatives with various functional groups attached to the ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione serves as a building block for more complex heterocyclic compounds. It is used as a precursor in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity in various chemical reactions including oxidation, reduction, and substitution.

Biology

The compound has been investigated for its biological activities , particularly:

  • Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive bacteria. Its structural analogs have demonstrated significant inhibition rates.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cell lines through modulation of metabolic pathways. For instance, derivatives have shown selective cytotoxicity against HeLa and K562 cells. The National Cancer Institute's Developmental Therapeutics Program has assessed its efficacy across multiple cancer cell lines.

Anticancer Efficacy

A study highlighted the anticancer properties of compounds similar to 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine. These compounds exhibited selective cytotoxicity against multiple cancer cell lines with favorable safety profiles compared to normal cells.

Antimicrobial Screening

Research has established the antimicrobial potential of related compounds against both Gram-positive and Gram-negative bacteria. This lays a foundation for further exploration into therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Imidazolidine-2,4-dione Derivatives

Compound Name Substituents CAS Number
Target Compound 3-Ethyl, 5-methyl, 5-(piperidin-3-yl) 1432680-89-1*
3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione 3-Amino, 5-methyl, 5-phenyl 71202-91-0
(5R)-5-Ethyl-3-[6-(3-methoxy-4-methyl-phenoxy)pyridin-3-yl]imidazolidine-2,4-dione 5-Ethyl, 3-[6-(3-methoxy-4-methyl-phenoxy)pyridin-3-yl] -
3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride 3,5-Dimethyl, 5-(piperidin-3-yl) 10-F742903†

*Hydrochloride form; †Discontinued product .

Key Observations :

  • The target compound and its dimethyl-piperidinyl analogue share a piperidine moiety, which may enhance solubility in polar solvents compared to phenyl-substituted derivatives (e.g., 3-amino-5-methyl-5-phenyl) .
  • The (5R)-5-ethyl derivative features a chiral center and an aromatic pyridinyl-phenoxy group, likely improving receptor-binding specificity compared to aliphatic substituents .

Key Observations :

  • Thiazolidine-2,4-diones (e.g., ) employ KOH-mediated alkylation and Schiff base formation , yielding crystalline products (m.p. 83–85°C) .
  • Imidazolidine-2,4-diones () use sodium acetate to deprotonate active methylene groups, contrasting with harsher bases like KOH .

Physicochemical Properties

Table 3: Physical Properties

Compound Melting Point (°C) Solubility (Inferred)
Target Compound (hydrochloride) Not reported Likely polar solvent-soluble
3-Amino-5-methyl-5-phenyl derivative Not reported Moderate (hydrophobic phenyl)
Thiazolidine-2,4-dione () 83–85 Ethanol-soluble

Key Observations :

  • The thiazolidine-2,4-dione derivative in has a well-defined melting point (83–85°C), suggesting high crystallinity .
  • Piperidine-containing derivatives (e.g., target compound) may exhibit enhanced water solubility due to the basic amine, though experimental data are lacking.

Spectral Data Comparison

Table 4: Analytical Signatures

Compound ¹H NMR Features LC-MS (m/z)
Target Compound Peaks for ethyl (δ 1.2–1.5), piperidine (δ 2.5–3.5) Not reported
Thiazolidine-2,4-dione () Methoxybenzylidene (δ 7.8–8.2), diisopropylamino (δ 3.2–3.6) [M+H]⁺: 389.2
3-Amino-5-methyl-5-phenyl () Aromatic protons (δ 7.3–7.6), NH₂ (δ 5.1) Not reported

Key Observations :

  • Thiazolidine-2,4-diones show distinct aromatic proton signals (δ >7.5) absent in piperidine-containing imidazolidines .
  • LC-MS data for the target compound are unavailable, limiting direct comparison.

Biological Activity

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₉N₃O₂
Molecular Weight225.29 g/mol
IUPAC NameThis compound
CAS Number1432792-72-7

The compound features a five-membered imidazolidine ring and a six-membered piperidine ring, which contribute to its unique chemical properties and biological activities .

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of ethyl isocyanate with 3-piperidone in the presence of a base like sodium hydride. This reaction proceeds through cyclization to form the imidazolidine ring. Optimized conditions are crucial for achieving high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds structurally related to this imidazolidine derivative have shown significant inhibition against Gram-positive bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including modulation of metabolic pathways and inhibition of specific enzymes involved in tumor progression. For example, derivatives of similar compounds have shown selective cytotoxicity against HeLa and K562 cells with IC50 values comparable to established chemotherapeutics like cisplatin .

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing signaling pathways critical for cell survival and proliferation.

Case Studies

  • Anticancer Efficacy : A study on thiazolidin derivatives revealed that compounds similar to 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine exhibited selective cytotoxicity against multiple cancer cell lines with promising safety profiles compared to normal cells .
  • Antimicrobial Screening : Another investigation highlighted the antimicrobial potential of related compounds against both Gram-positive and Gram-negative bacteria, establishing a basis for further exploration into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization reactions using precursors like substituted hydantoins or imidazolidinediones. A general procedure involves refluxing intermediates (e.g., 5-substituted thiazolidine-2,4-diones) in ethanol with catalytic piperidine for 5 hours, followed by acid quenching and filtration .
  • Critical Parameters : Temperature control (±2°C during reflux) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to catalyst) are crucial to avoid side products. Yields typically range from 60–75% under optimized conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl and piperidinyl groups) via chemical shifts (δ 1.2–1.4 ppm for ethyl CH₃, δ 2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated m/z 279.18 for C₁₂H₁₉N₃O₂) .
  • IR : Key peaks at ~1750 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm the imidazolidinedione core .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

  • Methodology : Chiral HPLC or polarimetry can distinguish enantiomers. For example, using a Chiralpak® AD-H column with hexane:isopropanol (90:10) resolves R/S configurations. Deracemization via photochemical methods (e.g., UV irradiation in acetone at 254 nm) may enhance enantiomeric excess (ee >90%) .
  • Data Contradiction Analysis : Discrepancies in optical rotation values between batches may arise from incomplete purification or racemization during storage. Re-crystallization in ethyl acetate/hexane (1:3) improves purity .

Q. What in vitro models are suitable for evaluating its bioactivity against CNS disorders?

  • Methodology :

  • Target Screening : Assay affinity for GABA receptors (IC₅₀ via radioligand binding) or NMDA receptors (patch-clamp electrophysiology) .
  • Neuroprotection Models : Primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate excitotoxicity) to measure viability (MTT assay) and apoptosis (caspase-3 activation) .
    • Data Interpretation : Contradictory IC₅₀ values across studies may reflect differences in cell lines (e.g., SH-SY5Y vs. PC12) or buffer pH affecting compound stability .

Q. How do structural modifications at the piperidin-3-yl group alter metabolic stability?

  • Methodology :

  • Metabolic Profiling : Incubate analogs with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Key metabolic soft spots include N-demethylation or piperidine ring oxidation .
  • SAR Table :
SubstituentHalf-life (t₁/₂, min)Major Metabolite
-H25 ± 3N-Oxide
-CH₃42 ± 5Demethylated
-CF₃68 ± 7Trifluoromethyl intact

Q. What strategies mitigate solubility limitations in aqueous assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 4.5) to stabilize the compound during dilution .

Data Contradiction Resolution

Q. How to reconcile conflicting LogP values reported in literature?

  • Analysis : Experimental LogP (e.g., 1.9 via shake-flask) may differ from computational predictions (e.g., 2.3 via XLogP3). Validate using reversed-phase HPLC (C18 column, isocratic acetonitrile:water) with reference standards .
  • Recommendation : Report both experimental and predicted values with detailed methodology to clarify discrepancies.

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